molecular formula C7H5NO4 B1601653 3-Hydroxy-2-nitrobenzaldehyde CAS No. 42123-33-1

3-Hydroxy-2-nitrobenzaldehyde

Cat. No. B1601653
CAS RN: 42123-33-1
M. Wt: 167.12 g/mol
InChI Key: ADSNHKTXYJZXDF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO4 . It can be extracted from the leaves of Actephila merrilliana . Its molecule is planar .


Synthesis Analysis

The synthesis of this compound involves several steps. One study reported the use of p-substituted aniline derivatives in acylhydrazone formation and exchange . The reaction with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives proceeds with unprecedented third-order kinetics .


Molecular Structure Analysis

The molecular structure of this compound is planar . It has a molecular weight of 167.119 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the Wittig reaction, a common technique for the stereoselective preparation of alkenes . It also participates in the formation of hydrazones .


Physical And Chemical Properties Analysis

This compound has a melting point of 105-109 °C . It is a combustible solid .

Scientific Research Applications

Synthesis and Chemotherapeutic Potential

3-Hydroxy-2-nitrobenzaldehyde is involved in the synthesis of 10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-diones. These compounds have shown pronounced coccidiostatic and malaricidal effects, effective even against drug-resistant malaria parasites. This highlights the potential of this compound in the development of new chemotherapeutic agents (Dürckheimer et al., 1980).

Molecular and Chemical Synthesis

This compound plays a crucial role in the synthesis of various organic compounds. For instance, its derivatives, such as 3-(2-hydroxybenzoyl)quinoline, are synthesized via treatment with Fe/AcOH in a one-pot operation, showcasing its versatility in chemical synthesis processes (Basavaiah et al., 2006).

Crystallography and Molecular Interactions

In crystallography, this compound has been studied for its molecular aggregation, highlighting interesting interactions like C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These studies provide valuable insights into the molecular structure and behavior of this compound (Garden et al., 2004).

Catalytic and Reaction Mechanisms

It is also used in asymmetric catalysis for carbon-phosphorus bond formation. This underlines its role in facilitating specific types of chemical reactions, which is fundamental in organic synthesis (Wynberg & Smaardijk, 1984).

Antioxidant and Photochemical Properties

This compound exhibits properties as an effective antioxidant. It efficiently blocks singlet oxygen generation, protecting materials from photooxidation and dye-sensitizer degradation. This demonstrates its potential as a protective agent in various applications, including materials subjected to UV and visible light exposure (Hajimohammadi et al., 2018).

Safety and Hazards

3-Hydroxy-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

3-Hydroxy-2-nitrobenzaldehyde, also known as 2-Hydroxy-3-nitrobenzaldehyde or 3-Nitrosalicylaldehyde , is a chemical compound with the molecular formula

C7H5NO4C_7H_5NO_4C7​H5​NO4​

. The primary targets of this compound are not explicitly mentioned in the available literature. However, it’s known that benzaldehyde derivatives can interact with various biological targets, influencing cellular processes.

Mode of Action

Benzaldehyde derivatives are known to participate in various chemical reactions, such as enantioselective thioester aldol reactions . These reactions can be catalyzed by certain compounds, leading to changes in the target molecules.

Biochemical Pathways

Benzaldehyde derivatives are known to participate in reactions at the benzylic position , which could potentially influence various biochemical pathways.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of oximes and hydrazones. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and can be used to modify or create new compounds with potential biological activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can act as a modulator of enzyme activity, affecting the function of key metabolic enzymes. Additionally, its interaction with cellular proteins can lead to changes in gene expression, potentially altering cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzyme activity. For example, the compound can form stable complexes with enzymes, altering their catalytic properties. This binding interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound can degrade under certain conditions, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can be metabolized through reduction reactions, where the nitro group is reduced to an amino group. This transformation can affect the compound’s activity and its interaction with other biomolecules. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context. For example, the compound may be targeted to the mitochondria, where it can influence mitochondrial function and energy production .

properties

IUPAC Name

3-hydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSNHKTXYJZXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548518
Record name 3-Hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42123-33-1
Record name 3-Hydroxy-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42123-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.62 g of 3-methoxy-2-nitrobenzaldehyde was dissolved in 80 ml of methylene chloride and a boron tribromide-methylene chloride solution (15.03 g of boron tribromide, 40 ml of methylene chloride) was added dropwise under ice cooling, followed by stirring at 0° C. for one hour. The reaction solution was poured into ice, extracted with chloroform, dried and then concentrated to obtain 3.32 g of the desired compound.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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